Product packaging for 3-Ethoxy-6-methoxybenzo[D]isoxazole(Cat. No.:CAS No. 439085-75-3)

3-Ethoxy-6-methoxybenzo[D]isoxazole

Cat. No.: B2743680
CAS No.: 439085-75-3
M. Wt: 193.202
InChI Key: ZURKVAVUPDGLFX-UHFFFAOYSA-N
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Description

Context of Isoxazole (B147169) and Benzo[d]isoxazole Heterocycles in Modern Organic Synthesis

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to organic chemistry and play a crucial role in the life sciences. nih.gov Among these, the isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is of significant interest. nih.govnih.gov The fusion of an isoxazole ring with a benzene (B151609) ring gives rise to the benzo[d]isoxazole scaffold, also known as 1,2-benzisoxazole. ontosight.aiwikipedia.org This structure is aromatic and relatively stable. wikipedia.org

The benzo[d]isoxazole moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of biological target. nih.gov Its derivatives are integral to numerous pharmaceuticals, agrochemicals, and materials. ontosight.aiigi-global.com The unique chemical and electronic properties of this scaffold allow for diverse interactions with biological systems, leading to a wide spectrum of activities. nih.govmdpi.com Consequently, benzo[d]isoxazoles are key building blocks in the synthesis of complex, biologically active molecules. ontosight.airsc.org Their importance drives continuous research into new synthetic methods and potential applications. mdpi.com

Historical Development and Evolution of Synthetic Methodologies for Benzo[d]isoxazole Scaffolds

The synthetic chemistry of isoxazoles dates back to 1903, with Claisen's synthesis of the parent isoxazole. nih.gov Since then, a vast number of synthetic routes have been developed for isoxazole derivatives. nih.govnanobioletters.com For the fused benzo[d]isoxazole system, early methods often required harsh reaction conditions and complex procedures. arkat-usa.org

A common and historically significant method for forming the isoxazole ring is the 1,3-dipolar cycloaddition reaction. nih.gov This involves reacting a nitrile oxide with an alkene or alkyne. nih.govresearchgate.net The synthesis of benzo[d]isoxazoles can be achieved from salicylaldehyde (B1680747) and its derivatives. For instance, the parent benzo[d]isoxazole can be prepared at room temperature from salicylaldehyde through a base-catalyzed reaction with hydroxylamine-O-sulfonic acid. wikipedia.org

Over the last few decades, significant advancements have been made in the synthesis of benzo[d]isoxazoles, focusing on efficiency, selectivity, and greener approaches. nanobioletters.comnumberanalytics.com Modern methods include:

Palladium-catalyzed C-H activation/[4+1] annulation: This technique allows for the construction of the isoxazole ring onto a benzene derivative, offering a direct and atom-economical route. rsc.org

Gold-catalyzed annulation: Transition-metal catalysis, particularly with gold, has enabled novel annulation strategies for creating complex heterocyclic systems from benzo[d]isoxazole precursors. rsc.org

Multi-component reactions (MCRs): These reactions, where multiple starting materials react in a single step, provide rapid access to complex molecules and are being developed for heterocyclic synthesis using environmentally benign solvents like water. nih.gov

These evolving methodologies have expanded the chemical space available for benzo[d]isoxazole derivatives, facilitating their use in various scientific fields. arkat-usa.org

Rationale for the Comprehensive Academic Study of 3-Ethoxy-6-methoxybenzo[d]isoxazole

The specific compound, this compound, serves primarily as a key intermediate or building block in the synthesis of more complex molecules. achemblock.combldpharm.comed.ac.uk While dedicated, in-depth studies on this single molecule are not prominent in the literature, the rationale for its academic and industrial interest stems from its role in the development of pharmacologically active agents.

The substituents on the benzo[d]isoxazole ring—an ethoxy group at position 3 and a methoxy (B1213986) group at position 6—are crucial. Alkoxy groups like these can significantly influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. These properties are critical in drug design. The 6-methoxy substitution, in particular, is found in various biologically active benzo[d]isoxazole derivatives. nih.govgoogle.comrsc.org

For example, derivatives of this compound have been synthesized as part of research into Kynurenine 3-Monooxygenase (KMO) inhibitors, which have potential therapeutic applications. ed.ac.uk The study of this compound is therefore driven by its utility in constructing larger, more elaborate molecules with specific biological targets. Its synthesis and reactions are investigated to optimize the production of potential drug candidates. ed.ac.uknih.gov

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 439085-75-3 bldpharm.comaaronchem.com
Molecular Formula C₁₀H₁₁NO₃ bldpharm.comaaronchem.com
Molecular Weight 193.20 g/mol bldpharm.com
MDL Number MFCD28678386 bldpharm.comaaronchem.com

| SMILES Code | COC1=CC=C2C(OCC)=NOC2=C1 bldpharm.com |

Overview of Advanced Research Paradigms Applicable to this compound

The study of heterocyclic compounds like this compound benefits immensely from advanced research methodologies that accelerate discovery and deepen understanding. mdpi.comnumberanalytics.com These paradigms are revolutionizing heterocyclic chemistry. numberanalytics.com

Computational Modeling: Methods like Density Functional Theory (DFT) are used to predict the electronic structure, stability, and reactivity of molecules. numberanalytics.comnumberanalytics.com For a compound like this compound, DFT could be used to understand its reaction mechanisms and guide the synthesis of its derivatives. numberanalytics.com

High-Throughput Screening (HTS) and Robotic Synthesis: HTS allows for the rapid testing of large numbers of compounds. ontosight.ainumberanalytics.com When synthesizing derivatives from this compound, robotic synthesis can be employed to create a library of related molecules, which can then be screened for desired properties. numberanalytics.com

Machine Learning (ML) and Artificial Intelligence (AI): AI and ML models can predict the properties of heterocyclic compounds and even design synthetic routes. numberanalytics.com These tools can analyze the structural features of this compound and its derivatives to predict their biological activity or other characteristics, streamlining the research and development process. numberanalytics.com

Green Chemistry Approaches: There is a strong focus on developing sustainable synthetic methods. numberanalytics.com This includes using renewable starting materials, employing safer solvents like ionic liquids or water, and utilizing recyclable catalysts. nanobioletters.comnumberanalytics.comnih.gov These principles are applicable to the synthesis and modification of this compound to minimize environmental impact. numberanalytics.com

These advanced research methods enable a more efficient and insightful exploration of the chemical potential of this compound and its derivatives. mdpi.comnumberanalytics.com

Table 2: Spectroscopic Data Availability for this compound

Spectroscopic Technique Availability Reference
NMR Available bldpharm.com
HPLC Available bldpharm.com
LC-MS Available bldpharm.com

| UPLC | Available | bldpharm.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B2743680 3-Ethoxy-6-methoxybenzo[D]isoxazole CAS No. 439085-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-6-methoxy-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-3-13-10-8-5-4-7(12-2)6-9(8)14-11-10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURKVAVUPDGLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NOC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Ethoxy 6 Methoxybenzo D Isoxazole

Retrosynthetic Analysis and Strategic Precursor Design for the Benzo[d]isoxazole Core

A retrosynthetic analysis of the 3-Ethoxy-6-methoxybenzo[d]isoxazole core reveals several potential disconnection points, guiding the design of strategic precursors. The most common approaches involve the formation of the N-O bond or a C-C/C-N bond in the final ring-closing step.

One logical disconnection is across the O1–C7a and C3–N2 bonds, which points to a [3+2] cycloaddition strategy. This would require an appropriately substituted aryne and a nitrile oxide precursor. Another key disconnection is across the O1–N2 bond, suggesting an intramolecular cyclization of an ortho-functionalized aromatic precursor, such as an ortho-hydroxy oxime. This latter approach is often favored due to the relative accessibility of the required intermediates.

Based on these disconnections, a primary synthetic goal is the preparation of a benzene (B151609) ring bearing an ethoxy and a methoxy (B1213986) group, along with two ortho-positioned functional groups that can participate in the isoxazole (B147169) ring formation.

Synthesis of Ortho-Functionalized Aromatic Intermediates Bearing Ethoxy and Methoxy Groups

The synthesis of the target compound fundamentally relies on the availability of a suitably functionalized aromatic precursor. A key intermediate for many classical approaches is a substituted ortho-hydroxybenzaldehyde or ortho-hydroxyacetophenone. For this compound, a plausible precursor is 2-hydroxy-4-methoxybenzaldehyde, which can be subsequently ethoxylated or used in a reaction that introduces the 3-ethoxy group during cyclization.

The preparation of such intermediates often involves several steps:

Ortho-formylation of phenols: Directing groups on the aromatic ring can be used to achieve selective ortho-formylation. For instance, alkoxy groups can direct electrophilic substitution to the ortho and para positions.

Oxidation of benzyl (B1604629) alcohols: Substituted hydroxybenzyl alcohols can be oxidized to the corresponding hydroxybenzaldehydes. This can be achieved using a variety of oxidizing agents, with some processes utilizing platinum metal catalysts. google.com

Nucleophilic Aromatic Substitution (SNAr): Precursors like 2-fluoro-5-methoxybenzonitrile (B165117) are valuable starting materials. chemimpex.comsigmaaldrich.comfishersci.ca The fluorine atom can be displaced by a nucleophile, such as sodium sulfide (B99878), which can then be used to construct the heterocyclic ring. arkat-usa.org This approach is particularly useful for introducing heteroatoms adjacent to the benzene ring.

The precise sequence of reactions is critical to ensure the correct placement of the ethoxy and methoxy groups relative to the functional groups required for isoxazole ring closure.

Design of Key Ring-Closure Reactions for the Isoxazole Moiety Formation

The construction of the isoxazole ring fused to the benzene core is the pivotal step in the synthesis. The design of this reaction dictates the nature of the required ortho-functionalized precursors. Several robust strategies exist for forming the N-O bond and completing the heterocyclic ring.

Intramolecular Condensation/Cyclization: This is one of the most traditional and reliable methods. It typically involves the reaction of an ortho-hydroxyaryl ketone or aldehyde with hydroxylamine (B1172632) or its derivatives. nih.gov The initial formation of an oxime is followed by an intramolecular cyclization, often under dehydrating conditions, to yield the benzo[d]isoxazole ring. The stereoselectivity of oxime formation (E vs. Z isomers) can be crucial, as typically only one isomer will undergo the desired cyclization. nih.gov

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole with a dipolarophile. nih.gov For benzo[d]isoxazole synthesis, the most relevant strategy is the [3+2] cycloaddition between an in-situ generated nitrile oxide and an aryne. mdpi.comnih.govtandfonline.com The aryne acts as the dipolarophile, and the reaction forms two new bonds simultaneously to construct the isoxazole ring. This approach offers a direct route to the fused system under mild conditions. nih.gov

Transition Metal-Catalyzed Annulation: Modern synthetic chemistry has introduced powerful transition metal-catalyzed reactions for heterocycle synthesis. researchgate.net Palladium-catalyzed C-H activation, for example, allows for the direct coupling of aromatic C-H bonds with other reactants to form the ring system in a highly atom-economic fashion. rsc.orgpkusz.edu.cn These methods often offer unique pathways and high functional group tolerance.

The choice of ring-closure strategy directly influences the design of the aromatic precursor. For instance, a hydroxylamine-based cyclization requires an ortho-hydroxy carbonyl compound, whereas a [3+2] cycloaddition requires a precursor that can generate an aryne.

Classical and Contemporary Synthetic Routes to this compound

Both well-established and modern synthetic methods are available for the construction of the benzo[d]isoxazole core.

Cyclization Reactions Utilizing Hydroxylamine Derivatives and Related Reagents

A cornerstone in isoxazole synthesis is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. For the benzo[d]isoxazole system, the analogous precursor is an ortho-hydroxyaryl aldehyde or ketone.

The general mechanism proceeds in two stages:

Oxime Formation: The carbonyl group of the ortho-hydroxy benzaldehyde (B42025) reacts with hydroxylamine (NH₂OH) to form an oxime intermediate. The stereochemistry of the oxime can be influenced by reaction conditions and the steric and electronic nature of the hydroxylamine derivative used. nih.gov

Intramolecular Cyclization: The resulting oxime undergoes a dehydrative cyclization. The phenolic hydroxyl group attacks the oxime, leading to the formation of the N-O bond and closure of the isoxazole ring. This step can be promoted by acid or base catalysts.

This method's reliability and the accessibility of the starting materials make it a common choice for synthesizing various benzo[d]isoxazole derivatives.

[3+2] Cycloaddition Strategies Involving Nitrile Oxides and Arynes or Alkynes

The 1,3-dipolar cycloaddition represents a highly efficient and convergent approach to the isoxazole ring system. nih.gov The reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or aryne (the dipolarophile) constructs the heterocyclic ring in a single step. beilstein-journals.orgnih.gov

For the synthesis of benzo[d]isoxazoles, the key reaction is between a nitrile oxide and a benzyne (B1209423) intermediate. The process typically involves:

In-situ Generation of Nitrile Oxide: Nitrile oxides are reactive intermediates and are usually generated in the presence of the dipolarophile. Common methods include the dehydrohalogenation of hydroximoyl chlorides or the dehydration of nitroalkanes. nih.gov

In-situ Generation of Aryne: The benzyne component is also highly reactive. A modern and mild method for its generation involves treating an ortho-(trimethylsilyl)aryl triflate with a fluoride (B91410) source.

Cycloaddition: The nitrile oxide and aryne rapidly react in a [3+2] fashion to yield the benzo[d]isoxazole product.

This strategy is particularly powerful for creating diverse libraries of substituted benzo[d]isoxazoles under mild conditions. nih.gov

Table 1: Examples of [3+2] Cycloaddition for Benzo[d]isoxazole Synthesis
Aryne PrecursorNitrile Oxide PrecursorBase/ActivatorYield (%)
2-(Trimethylsilyl)phenyl triflate4-ChlorobenzaldoximeCsF90
4,5-Dimethoxy-2-(trimethylsilyl)phenyl triflate4-ChlorobenzaldoximeCsF65
4-Fluoro-2-(trimethylsilyl)phenyl triflate4-ChlorobenzaldoximeCsF75

Palladium-Catalyzed and Other Transition Metal-Mediated Annulation and Coupling Approaches

Transition metal catalysis offers sophisticated and efficient pathways for constructing heterocyclic rings. researchgate.netresearchgate.net Palladium-catalyzed reactions are particularly prominent for their ability to mediate C-H activation and cross-coupling reactions. nih.govrsc.orgnih.gov

A notable contemporary method is the palladium-catalyzed intermolecular [4+1] annulation. rsc.orgpkusz.edu.cn In this approach, a starting material like an N-phenoxyacetamide reacts with an aldehyde. The palladium catalyst activates a C-H bond on the phenyl ring that is ortho to the O-N directing group. This activation initiates a cascade that results in the simultaneous formation of a C-C and a C=N bond, constructing the isoxazole ring with the pre-existing O-N bond intact. pkusz.edu.cn

Key features of this methodology include:

High Atom Economy: C-H activation avoids the need for pre-functionalized starting materials like halides or triflates.

Broad Substrate Scope: The reaction tolerates a wide variety of functional groups on both the phenoxy and aldehyde components.

Direct Assembly: It provides a direct route to complex benzo[d]isoxazoles from readily available starting materials.

This method has been successfully applied to the synthesis of intermediates for active pharmaceutical ingredients, demonstrating its utility and robustness. pkusz.edu.cn

Green Chemistry Principles and Sustainable Synthesis of Benzo[d]isoxazole Derivatives

The integration of green chemistry principles into the synthesis of benzo[d]isoxazole derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govjetir.org Key strategies include the use of alternative energy sources and environmentally benign solvent systems.

Microwave-assisted synthesis is another cornerstone of green chemistry, providing rapid and uniform heating that often leads to dramatically reduced reaction times, higher yields, and improved product purity. orgchemres.org This technique has been successfully applied to the synthesis of various benzisoxazole and benzoxazole (B165842) derivatives. The efficient energy transfer directly to the reacting molecules minimizes bulk heating and side reactions, aligning with the green chemistry goal of energy conservation. orgchemres.org

The choice of solvent is critical for sustainable synthesis. There is a growing emphasis on replacing traditional volatile organic compounds with greener alternatives. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. orgchemres.org The synthesis of 3,4,5-trisubstituted isoxazoles has been successfully demonstrated in aqueous media, offering an environmentally friendly route to these important structures. researchgate.net Ethanol, derivable from renewable resources, is another sustainable solvent that has been used in the synthesis of benzoxazole derivatives. jetir.org Catalyst-free methods, where reactions proceed efficiently without the need for a catalyst, further enhance the green credentials of a synthetic process by simplifying purification and reducing waste. nih.gov

Green Chemistry ApproachKey AdvantagesApplication Example
Ultrasound IrradiationReduced reaction times, higher yields, lower energy consumption, use of green solvents. jetir.orgmdpi.comOne-pot synthesis of isoxazoline (B3343090) substituted sulfonamides in an aqueous medium. bohrium.com
Microwave-Assisted SynthesisRapid heating, shorter reaction times, increased yields, higher purity. orgchemres.orgSynthesis of benzisoxazole derivatives from 5,5-dimethyl cyclohexane-1,3-dione. orgchemres.org
Use of Green Solvents (e.g., Water, Ethanol)Non-toxic, non-flammable, readily available, reduced environmental impact. jetir.orgorgchemres.orgSynthesis of 3,4,5-trisubstituted isoxazoles in an aqueous medium. researchgate.net
Catalyst-Free SynthesisSimplified purification, reduced waste, avoids toxic metal catalysts. nih.govEnvironmentally benign procedure for 3-alkyl-5-aryl isoxazoles under ultrasound without a catalyst. nih.gov

Flow Chemistry and Continuous Synthesis Techniques for Enhanced Production

Flow chemistry, or continuous manufacturing, has become a transformative technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. researchgate.netchemicalsknowledgehub.comchemicalindustryjournal.co.uk This approach offers significant advantages over traditional batch processing, particularly in terms of safety, process control, scalability, and reproducibility. nih.gov

In a continuous flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. The small reactor volume at any given time drastically improves heat transfer and mixing, allowing for precise control over reaction parameters like temperature and residence time. nih.gov This enhanced control is particularly beneficial for highly exothermic or rapid reactions, minimizing the risk of thermal runaways and improving selectivity, leading to higher purity products. nih.gov The synthesis of heterocyclic scaffolds, including isoxazoles, has been successfully adapted to continuous flow processes. nih.govresearchgate.net

For the production of benzo[d]isoxazole derivatives, a multi-step synthesis can be "telescoped" into a continuous sequence without the need to isolate and purify intermediates. nih.gov This not only significantly reduces production time and manual handling but also minimizes waste and solvent usage. The inherent automation capabilities of flow systems allow for consistent production and facilitate rapid process optimization by systematically varying reaction conditions. nih.gov Furthermore, scaling up production in a flow system is often as simple as running the system for a longer duration, avoiding the complex challenges associated with scaling up batch reactors. chemicalindustryjournal.co.uk The application of flow chemistry enables the safer use of hazardous reagents and intermediates, as they are generated and consumed in situ in small quantities. nih.gov

Optimization of Reaction Conditions and Yield Enhancement for Large-Scale Research Synthesis

The successful transition of a synthetic route from laboratory-scale to large-scale research or pilot production hinges on the thorough optimization of all reaction parameters. This ensures high yields, purity, and reproducibility while maintaining process safety and cost-effectiveness.

Solvent Effects, Temperature Control, and Pressure Considerations

Temperature control is crucial for managing reaction kinetics and minimizing side reactions. Many reactions for heterocycle formation are exothermic, and inefficient heat dissipation on a large scale can lead to decreased yields and the formation of impurities. Precise temperature control, often facilitated by specialized reactors, is therefore essential. While many benzisoxazole syntheses are conducted at atmospheric pressure, certain reactions may benefit from elevated pressure to increase reaction rates or to use low-boiling-point solvents above their normal boiling point.

Table 2: Effect of Solvent on the Yield of 3,4,5-Trisubstituted Isoxazoles. researchgate.net
EntrySolventBaseTime (h)Yield (%)
1H₂O/MeOH (95:5)DIPEA195
2MeOHDIPEA290
3EtOHDIPEA285
4CH₃CNDIPEA360
5DCMDIPEA440

Catalyst Selection, Ligand Design, and Loading Optimization

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. In the synthesis of benzisoxazole and related heterocycles, both metal-based and organocatalysts are employed. Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for constructing C-C and C-N bonds. illinois.edu The choice of catalyst and, critically, the associated ligand can dramatically influence the reaction's efficiency, selectivity, and substrate scope. chemicalsknowledgehub.comscispace.com

Ligand design is a key aspect of optimizing catalytic systems. Ligands modulate the electronic and steric properties of the metal center, which in turn affects the rates of oxidative addition, reductive elimination, and other elementary steps in the catalytic cycle. scispace.com For a given transformation, a library of ligands may be screened to identify the one that provides the highest yield and selectivity.

Optimizing the catalyst loading is essential for both economic and environmental reasons. The goal is to use the minimum amount of catalyst necessary to achieve a high conversion in a reasonable timeframe. High catalyst loadings can be costly, especially with precious metals like palladium, and can lead to higher levels of metal contamination in the final product, which is a major concern in pharmaceutical synthesis. Therefore, careful optimization studies are performed to find the sweet spot between reaction efficiency and catalyst concentration. For instance, in the synthesis of condensed isoxazole derivatives, it was found that 10 mol% of a catalyst was optimal for the intramolecular cycloaddition. mdpi.com

Isolation and Purification Protocols for High Purity Target Compound

Achieving high purity of the target compound, such as this compound, is a critical final step in the synthetic process, particularly for pharmaceutical applications. The primary methods for purifying solid organic compounds are recrystallization and column chromatography. illinois.edu

Recrystallization is a widely used technique for purifying solid compounds. illinois.edumt.comlibretexts.org The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. libretexts.org An ideal recrystallization solvent dissolves the compound sparingly at room temperature but completely at its boiling point. youtube.com The impure solid is dissolved in a minimal amount of the hot solvent, and upon slow cooling, the desired compound crystallizes out in a purer form, leaving the more soluble impurities behind in the mother liquor. mt.comyoutube.com For compounds where a single suitable solvent cannot be found, a two-solvent system is often employed. mt.com In this method, the compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent (antisolvent) in which it is sparingly soluble is added dropwise to induce crystallization. mt.com Common solvent pairs include ethanol/water and hexane (B92381)/ethyl acetate (B1210297). orgchemres.org

Column Chromatography is a versatile purification technique used to separate compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) and solubility in a mobile phase (the eluent). aub.edu.lb For the purification of benzisoxazole derivatives, flash chromatography is often employed. nih.gov The crude product is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity. The selection of the eluent, often a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone), is optimized through thin-layer chromatography (TLC) to achieve the best separation between the target compound and any impurities. mdpi.com Fractions are collected and analyzed, and those containing the pure product are combined and evaporated to yield the final, purified compound.

Reaction Chemistry and Derivatization Pathways of 3 Ethoxy 6 Methoxybenzo D Isoxazole

Electrophilic and Nucleophilic Reactivity of the Benzo[d]isoxazole Core

The benzo[d]isoxazole system is characterized by a multifaceted electrophilic and nucleophilic nature. The isoxazole (B147169) moiety generally imparts an electron-withdrawing character to the fused system, making the benzene (B151609) ring susceptible to nucleophilic attack, particularly when further activated by electron-withdrawing groups. Conversely, the presence of electron-donating substituents on the benzene ring can facilitate electrophilic substitution.

The benzene portion of 3-Ethoxy-6-methoxybenzo[d]isoxazole is activated towards electrophilic aromatic substitution by the presence of the 6-methoxy group, which is a powerful ortho- and para-directing activator. uomustansiriyah.edu.iq The isoxazole ring acts as a deactivating group. Therefore, electrophilic attack is directed to the positions ortho and para to the methoxy (B1213986) group. The para-position (C-3) is already substituted. The ortho-positions are C-5 and C-7.

Standard electrophilic aromatic substitution reactions like halogenation, nitration, and Friedel-Crafts reactions are anticipated to proceed at the C-5 and C-7 positions, with the precise regioselectivity influenced by steric hindrance and the specific reaction conditions. wikipedia.orgsavemyexams.com For instance, nitration of related naphthyl benzoylhydrazones has been shown to proceed, leading to the formation of a fused isoxazole ring, indicating the compatibility of the isoxazole core with nitrating conditions. arkat-usa.org The general mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.commsu.edu

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution This table is based on established principles of electrophilic aromatic substitution.

ReactionReagentsPredicted Major Product(s)
Halogenation Br₂, FeBr₃5-Bromo- and 7-Bromo-3-ethoxy-6-methoxybenzo[d]isoxazole
Nitration HNO₃, H₂SO₄5-Nitro- and 7-Nitro-3-ethoxy-6-methoxybenzo[d]isoxazole
Friedel-Crafts Acylation RCOCl, AlCl₃5-Acyl- and 7-Acyl-3-ethoxy-6-methoxybenzo[d]isoxazole

Transformations Involving the Isoxazole Ring: Ring Opening, Rearrangements, and Cycloadditions

The isoxazole ring within the benzo[d]isoxazole scaffold is susceptible to a variety of transformations that allow for significant structural diversification.

Ring Opening: The N-O bond of the isoxazole ring is relatively weak and can be cleaved under various conditions. For example, base-induced fragmentation is a known reaction pathway. A one-pot protocol involving a Suzuki coupling followed by base-induced fragmentation of an isoxazole-4-boronic acid pinacol (B44631) ester has been developed to produce arylacetonitriles. uwindsor.ca Similarly, treatment of complex isoxazole-fused heterocycles with sodium methoxide (B1231860) can lead to ring opening, yielding functionalized intermediates like β-keto nitriles. researchgate.net

Rearrangements and Cycloadditions: The isoxazole ring can participate in rearrangement and cycloaddition reactions to form different heterocyclic systems. Isoxazoles can undergo inverse electron-demand Diels-Alder reactions with enamines, leading to ring expansion and the formation of pyridines. chinesechemsoc.org Furthermore, rhodium-catalyzed reactions of benzisoxazoles with 2-azidoketones can result in a ring-expanded quinazoline (B50416) product through a proposed aza-[4+2] cycloaddition followed by ring opening and dehydration. chinesechemsoc.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to the benzo[d]isoxazole system. pearson.comacs.org To utilize these reactions, the benzo[d]isoxazole core must first be functionalized with a suitable group, typically a halogen (e.g., Br, I) or a triflate.

Once a halogenated derivative, such as 5-bromo- or 7-bromo-3-ethoxy-6-methoxybenzo[d]isoxazole, is prepared, it can serve as a substrate in various cross-coupling reactions. researchgate.net

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to introduce new aryl or vinyl groups. stackexchange.com

Heck Coupling: Reaction with alkenes to form substituted alkenes. pearson.com

Sonogashira Coupling: Reaction with terminal alkynes to yield alkynylated products. pearson.com

Buchwald-Hartwig Amination: Reaction with amines to form N-arylated products. pearson.com

C-S Coupling: Reaction with thiols to generate aryl thioethers. nih.gov

Direct C-H activation is also a viable strategy. Palladium catalysts have been shown to promote the cross-coupling of isoxazoles with aryl iodides through the selective C-H bond activation at the 5-position of the isoxazole ring. researchgate.net For 2,1-benzisoxazole, Pd-catalyzed direct arylation with aryl bromides can occur at the C3-position to furnish 3-arylbenzoisoxazoles. researchgate.net

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated Benzisoxazole Assuming the prior synthesis of a halo-substituted this compound (X-BDI).

Reaction NameCoupling PartnerCatalyst/Ligand System (Typical)Product Type
Suzuki-Miyaura R-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)R-BDI
Heck AlkenePd(OAc)₂, P(o-tol)₃, Base (e.g., Et₃N)Alkene-BDI
Sonogashira AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Alkyne-BDI
Buchwald-Hartwig R₂NHPd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)R₂N-BDI

Chemical Transformations of the Ethoxy and Methoxy Substituents

The ether linkages at the C-3 and C-6 positions offer additional sites for chemical modification, primarily through cleavage (dealkylation) followed by re-alkylation.

The cleavage of aryl ethers is a common transformation in organic synthesis. The methoxy group at the 6-position, being an aryl alkyl ether, can be selectively cleaved under various conditions.

Dealkylation (Ether Cleavage): Strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI) are effective reagents for cleaving aryl methyl ethers. researchgate.net Lewis acids, like boron tribromide (BBr₃), are also widely used and are particularly effective at cleaving ethers without affecting other functional groups. Nickel-catalyzed reductive cleavage of C-O bonds in aryl ethers has also been developed as a modern alternative. researchgate.netrsc.org Cleavage of the 6-methoxy group would yield 3-ethoxy-6-hydroxybenzo[d]isoxazole.

Alkylation: The resulting phenol (B47542) from dealkylation can be subsequently re-alkylated using various alkylating agents under basic conditions (Williamson ether synthesis). For example, the synthesis of 6-methoxy-3-carboxybenzisoxazole has been achieved by methylating the corresponding 6-hydroxy derivative with methyl iodide in the presence of sodium hydride. ic.ac.uk This demonstrates that the hydroxylated benzisoxazole core can be readily functionalized.

Table 3: Dealkylation and Alkylation Reactions

TransformationReagentsStarting MaterialProduct
Dealkylation BBr₃ or 48% HBrThis compound3-Ethoxy-6-hydroxybenzo[d]isoxazole
Alkylation R-X, Base (e.g., NaH, K₂CO₃)3-Ethoxy-6-hydroxybenzo[d]isoxazole3-Ethoxy-6-alkoxybenzo[d]isoxazole

Oxidation and Reduction Chemistry of Aromatic Ethers

Aromatic ethers like the ethoxy and methoxy groups in the title compound are generally robust and resistant to standard oxidation and reduction conditions.

Oxidation: The ether functionalities themselves are not typically oxidized. Oxidative reactions on substituted aromatic rings usually target other sites. For example, benzylic positions of alkyl side chains are susceptible to oxidation with strong oxidizing agents like KMnO₄, but this compound lacks such a side chain. While radical cations of methoxybenzenes can be formed with powerful oxidants like hydroxyl radicals or peroxysulfate, this does not typically lead to a preparatively useful transformation of the ether group itself. acs.orgacs.org It is possible to hydroxylate activated aromatic rings using peracids, which would represent an oxidation of the aromatic ring rather than the ether substituent. nih.gov

Reduction: The ether groups are stable to most reducing agents. However, the anisole-like moiety of the molecule can undergo a Birch reduction. This reaction uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source to partially reduce the aromatic ring, yielding a 1,4-cyclohexadiene (B1204751) derivative. stackexchange.comwikipedia.org For anisole, the reduction product is 1-methoxycyclohexa-1,4-diene. ic.ac.uk This reaction would transform the aromatic part of the benzo[d]isoxazole core, leaving the ether groups chemically intact but altering the electronic nature and geometry of the entire system.

Introduction of Additional Functionalities via Side-Chain Modifications

The ethoxy and methoxy groups of this compound are key handles for introducing additional functionalities. The reactivity of these alkoxy groups, primarily through ether cleavage, opens pathways to a variety of derivatives.

One of the most fundamental transformations is the selective or complete dealkylation of the ethoxy and methoxy groups to reveal the corresponding hydroxyl functionalities. This can be achieved using various reagents, with the choice of reagent dictating the selectivity. For instance, boron tribromide (BBr₃) is a powerful reagent for cleaving aryl methyl ethers, and its use at controlled temperatures could potentially lead to the selective demethylation at the 6-position to yield 3-ethoxy-6-hydroxybenzo[d]isoxazole. Conversely, harsher conditions or the use of other reagents like hydroiodic acid (HI) could lead to the cleavage of both ether linkages, affording the dihydroxy derivative, 3,6-dihydroxybenzo[d]isoxazole.

The resulting hydroxyl groups are versatile intermediates for further functionalization. They can be re-alkylated with different alkyl halides to introduce novel ether linkages, esterified with acyl chlorides or carboxylic acids to form esters, or converted to sulfonates. These modifications can significantly alter the electronic properties and steric profile of the molecule, which is crucial for tuning its reactivity and potential biological activity.

Another avenue for modification involves electrophilic aromatic substitution on the benzene ring. The electron-donating nature of the alkoxy groups directs incoming electrophiles to the ortho and para positions. However, the existing substitution pattern limits the available positions for substitution. Nitration, halogenation, or Friedel-Crafts acylation could potentially occur at the 4, 5, or 7 positions, provided the reaction conditions are carefully controlled to avoid undesired side reactions.

Below is a table summarizing potential side-chain modifications and the resulting functionalities:

Starting MaterialReagent/ConditionProductIntroduced Functionality
This compoundBBr₃ (controlled)3-Ethoxy-6-hydroxybenzo[d]isoxazoleHydroxyl
This compoundHI (excess)3,6-Dihydroxybenzo[d]isoxazoleDihydroxyl
3-Ethoxy-6-hydroxybenzo[d]isoxazoleAlkyl halide, Base3-Ethoxy-6-(alkoxy)benzo[d]isoxazoleNew ether
3-Ethoxy-6-hydroxybenzo[d]isoxazoleAcyl chloride, Base3-Ethoxy-6-(acyloxy)benzo[d]isoxazoleEster
This compoundHNO₃/H₂SO₄Nitro-3-ethoxy-6-methoxybenzo[d]isoxazoleNitro

Synthesis of Advanced Analogues and Congeners of this compound

The synthesis of advanced analogues and congeners of this compound is a field driven by the pursuit of molecules with tailored properties. This involves rational design, polymerization strategies, and the construction of complex macrocyclic and supramolecular architectures.

Rational Design of Structure-Reactivity Relationships for New Derivatives

The rational design of new derivatives of this compound hinges on understanding the interplay between its structure and reactivity. The electronic effects of the ethoxy and methoxy groups are paramount in this regard. Both are electron-donating groups, which activate the benzene ring towards electrophilic substitution and influence the acidity of potential phenolic derivatives.

Structure-activity relationship (SAR) studies on related benzo[d]isoxazole derivatives have shown that modifications to the alkoxy substituents can have a profound impact on their biological activity. For example, in the context of designing enzyme inhibitors, the size and nature of the alkoxy group can influence binding affinity and selectivity. The replacement of a methoxy group with a larger ethoxy or propoxy group can probe the steric constraints of a binding pocket.

Computational modeling and molecular docking simulations are invaluable tools in the rational design process. nih.gov These methods can predict how different functional groups on the benzo[d]isoxazole scaffold will interact with a biological target, allowing for the prioritization of synthetic targets. For instance, molecular docking could be used to design derivatives of this compound that exhibit enhanced inhibitory activity against a specific enzyme by optimizing interactions with the active site. nih.gov

Polymerization and Oligomerization Strategies Incorporating Benzo[d]isoxazole Units

The incorporation of benzo[d]isoxazole units into polymers can impart unique electronic and photophysical properties to the resulting materials. While specific polymerization of this compound has not been extensively reported, strategies developed for other benzo[d]isoxazole-containing monomers can be applied.

One approach involves the synthesis of bifunctional monomers derived from this compound. For example, di-halogenated or di-boronic ester derivatives could be prepared and subjected to cross-coupling polymerization reactions, such as Suzuki or Stille coupling. These methods are powerful for creating conjugated polymers where the benzo[d]isoxazole unit is part of the polymer backbone. Such polymers are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The following table outlines a hypothetical polymerization strategy:

Monomer 1Monomer 2Polymerization MethodResulting Polymer
Di-bromo-3-ethoxy-6-methoxybenzo[d]isoxazoleAromatic di-boronic esterSuzuki CouplingAlternating copolymer containing benzo[d]isoxazole units
This compound with a polymerizable group (e.g., vinyl, acetylene)-Chain-growth polymerizationPolymer with pendant benzo[d]isoxazole units

Construction of Benzo[d]isoxazole-Containing Macrocycles and Supramolecular Architectures

The rigid and planar nature of the benzo[d]isoxazole scaffold makes it an attractive building block for the construction of macrocycles and other supramolecular architectures. nih.gov These complex structures can exhibit interesting host-guest chemistry and have potential applications in sensing, catalysis, and materials science.

The synthesis of benzo[d]isoxazole-containing macrocycles can be achieved through various macrocyclization strategies. mdpi.commdpi.com One common approach is the high-dilution reaction of a bifunctionalized benzo[d]isoxazole derivative with a suitable linker molecule. For example, a di-amino or di-hydroxyl derivative of this compound could be reacted with a di-acyl chloride or a di-alkyl halide to form a macrocyclic ring. The size and shape of the resulting macrocycle can be controlled by the length and flexibility of the linker.

Supramolecular assembly provides another route to complex architectures. Non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, can be used to direct the self-assembly of benzo[d]isoxazole-containing molecules into well-defined structures. nih.gov For instance, a derivative of this compound functionalized with a hydrogen-bonding motif could self-assemble into a one-, two-, or three-dimensional network. nih.gov

In-depth Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive search for detailed spectroscopic and structural data on the chemical compound this compound has revealed a significant gap in publicly available scientific research. While the compound is listed by several chemical suppliers, indicating its synthesis and commercial availability (CAS No. 439085-75-3), in-depth analytical studies detailing its molecular architecture and spectroscopic properties are not readily found in peer-reviewed literature. bldpharm.combldpharm.com

Efforts to locate specific research findings for this compound, particularly concerning advanced analytical techniques, proved unsuccessful. This includes a lack of published data on:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific studies detailing comprehensive structural assignment through 1D and 2D NMR experiments (such as COSY, HSQC, HMBC, and NOESY) for this compound were identified. Furthermore, information regarding solid-state NMR for its amorphous and crystalline forms, or dynamic NMR studies to understand its conformational dynamics, is absent from the searched scientific databases.

Single-Crystal X-ray Diffraction: There are no available reports on the single-crystal X-ray diffraction of this compound. Consequently, a definitive analysis of its solid-state molecular architecture, including intermolecular interactions, crystal packing, and potential polymorphism, could not be retrieved. Information on its absolute configuration, which would be relevant for chiral derivatives, is also not available.

While general principles of these advanced spectroscopic and crystallographic techniques are well-established for the structural elucidation of organic molecules, their specific application to this compound has not been documented in the accessible scientific literature. The search results yielded information on related isoxazole derivatives or general discussions of the analytical methods, but no specific data for the target compound.

Therefore, a detailed article focusing solely on the advanced spectroscopic and structural elucidation of this compound, as per the requested outline, cannot be generated at this time due to the absence of the necessary primary research data.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Ethoxy 6 Methoxybenzo D Isoxazole

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring the mass-to-charge ratio (m/z) with high accuracy. For 3-Ethoxy-6-methoxybenzo[d]isoxazole (Molecular Formula: C₁₀H₁₁NO₃), HRMS can confirm its elemental formula by providing an exact mass measurement, distinguishing it from other compounds with the same nominal mass. The expected exact mass for the protonated molecule [M+H]⁺ is 194.0761 g/mol . This high level of precision is critical for unambiguous identification.

Beyond confirming the molecular formula, HRMS is pivotal in mapping the fragmentation pathways of the molecule. uni-saarland.de Under conditions like electron impact (EI) or electrospray ionization (ESI), the molecular ion can undergo decomposition. Analyzing the m/z values of the resulting fragment ions provides a roadmap of the molecule's structure. miamioh.edu For instance, the fragmentation of this compound would likely involve the cleavage of the ether bonds. Common fragmentation patterns for ethers include the loss of alkyl or alkoxy radicals. sapub.org

A plausible fragmentation pathway could initiate with the loss of an ethylene (B1197577) molecule (C₂H₄) from the ethoxy group via a McLafferty-type rearrangement or the loss of an ethyl radical (•C₂H₅). Another likely fragmentation would be the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group.

Table 1: Predicted HRMS Fragmentation Data for this compound

Fragment Ion Proposed Formula Mass Lost Proposed Structure of Loss
[M-C₂H₄]⁺ C₈H₇NO₃ 28.0313 Ethylene
[M-CH₃]⁺ C₉H₈NO₃ 15.0235 Methyl Radical
[M-OC₂H₅]⁺ C₈H₆NO₂ 45.0340 Ethoxy Radical
[M-OCH₃]⁺ C₉H₈NO₂ 31.0184 Methoxy Radical

This table is predictive and based on general fragmentation principles. Actual results may vary based on ionization method and conditions.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Complex Fragments

Tandem Mass Spectrometry (MS/MS) extends the capabilities of HRMS by allowing for the detailed structural analysis of fragment ions. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a primary fragment) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. lcms.cz This technique is particularly useful for differentiating isomers, which might produce identical initial mass spectra but yield different fragment patterns upon further dissociation. lcms.cznih.gov

For this compound, an MS/MS experiment could isolate the [M-C₂H₄]⁺ ion and fragment it further. The subsequent fragmentation pattern would provide conclusive evidence about the structure of this primary fragment, confirming the initial loss of ethylene and helping to piece together the complete molecular structure. This method is crucial for distinguishing it from isomers such as 3-methoxy-6-ethoxybenzo[d]isoxazole, as the fragmentation of the isomeric side chains would likely produce different product ion spectra.

Ion Mobility Mass Spectrometry (IM-MS) for Gas-Phase Conformation Analysis

Ion Mobility Mass Spectrometry (IM-MS) introduces an additional dimension of separation to mass analysis based on the size, shape, and charge of an ion. nih.govchromatographyonline.com As ions drift through a gas-filled cell under the influence of a weak electric field, they are separated based on their rotational-averaged collision cross-section (CCS). chromatographyonline.com More compact ions travel faster than extended, bulkier ions of the same m/z. nih.gov

While this compound is a relatively small and rigid molecule, IM-MS could still provide valuable conformational information. It can be used to:

Separate Isomers: Distinguish it from structural isomers that are difficult to separate chromatographically. Even subtle differences in shape can lead to different drift times and measurable CCS values. nih.gov

Characterize Adducts: Analyze the conformation of different adducts (e.g., [M+H]⁺, [M+Na]⁺), as the ion's shape can change depending on the attached species.

Study Gas-Phase Folding: For more complex derivatives of benzo[d]isoxazole, IM-MS can reveal detailed information about their gas-phase folding and conformational stability. biorxiv.org

This technique provides a measure of the ion's three-dimensional structure in the gas phase, complementing the structural information derived from fragmentation analysis. chromatographyonline.com

Electronic and Vibrational Spectroscopy for Molecular Properties

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible spectroscopy probes the electronic transitions within a molecule. The benzo[d]isoxazole ring system constitutes the primary chromophore in this compound, which is expected to exhibit characteristic π→π* transitions. The presence of the ethoxy and methoxy groups, both powerful auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzo[d]isoxazole core, due to the extension of the conjugated system by the lone pairs on the oxygen atoms.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. Many aromatic heterocyclic compounds are fluorescent. The photophysical properties, including the fluorescence quantum yield and lifetime, of this compound could be characterized to understand its behavior in the excited state. semanticscholar.org Such studies are foundational for applications in materials science or as fluorescent probes. acs.org

Table 2: Predicted Electronic and Photophysical Properties

Parameter Predicted Observation Underlying Principle
UV-Vis λmax ~280-320 nm π→π* transitions in the aromatic system, red-shifted by -OR groups.
Molar Absorptivity (ε) High (10³-10⁴ M⁻¹cm⁻¹) Allowed π→π* transitions are typically intense.

| Fluorescence Emission | Possible emission in the UV or visible range | Relaxation from the lowest singlet excited state (S₁) to the ground state (S₀). |

These values are estimates based on similar aromatic ether compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a detailed "fingerprint" of a molecule by probing its vibrational modes. nih.gov Each functional group within this compound has characteristic vibrational frequencies.

Aromatic C-H Stretch: Expected above 3000 cm⁻¹.

Aliphatic C-H Stretch: Expected in the 2850-3000 cm⁻¹ region from the ethoxy and methoxy groups.

C=C Aromatic Ring Stretching: A series of bands typically found in the 1450-1600 cm⁻¹ region.

C=N Stretch: The isoxazole (B147169) ring's C=N bond should have a characteristic stretch, often around 1600-1650 cm⁻¹.

Aryl-Alkyl Ether C-O Stretch: Strong, characteristic bands are expected for the asymmetric C-O-C stretch (around 1200-1275 cm⁻¹) and symmetric stretch (around 1000-1075 cm⁻¹). researchgate.net

Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, such as the C=C bonds of the benzene (B151609) ring. nih.gov Together, these techniques provide a comprehensive vibrational profile for structural confirmation and analysis. rsc.org

Table 3: Predicted Key IR and Raman Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch 3000 - 3100 Medium-Weak Strong
Aliphatic C-H Stretch 2850 - 2980 Strong Medium
C=N Ring Stretch 1600 - 1650 Medium-Strong Medium
Aromatic C=C Stretch 1450 - 1600 Medium-Strong Strong
Asymmetric C-O-C Stretch 1200 - 1275 Strong Weak

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Benzo[d]isoxazole Derivatives

The parent compound, this compound, is achiral and therefore does not exhibit optical activity. It will not produce a signal in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD), which measures the differential absorption of left and right circularly polarized light.

However, ECD would become an exceptionally powerful tool for the stereochemical analysis of chiral derivatives of this compound. rsc.org Chirality could be introduced by, for example:

Introducing a stereocenter on a substituent: Replacing the ethoxy group with a chiral alkoxy group, such as a (S)- or (R)-2-butoxy group.

Creating atropisomers: Introducing bulky substituents that hinder rotation around a single bond, leading to non-superimposable, stable conformers.

For such a chiral derivative, the experimental ECD spectrum provides a unique signature of its absolute configuration. By comparing the experimental spectrum to spectra predicted by quantum chemical calculations, the absolute stereochemistry (e.g., R or S configuration) of the chiral center can be unambiguously determined. This combination of experimental ECD and theoretical calculation is a state-of-the-art method for the structural elucidation of chiral organic molecules. rsc.org

Computational Chemistry and Theoretical Investigations of 3 Ethoxy 6 Methoxybenzo D Isoxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and other electronic parameters that govern chemical behavior.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. nih.govresearchgate.net The B3LYP hybrid functional, often paired with a basis set like 6-311G(d,p) or 6-311++G(2d,2p), is commonly used for geometry optimization and electronic property calculations of isoxazole (B147169) derivatives. ptfarm.plresearchgate.netresearchgate.netijopaar.com

An initial step in the computational study of 3-ethoxy-6-methoxybenzo[d]isoxazole would be to perform a full geometry optimization at a selected DFT level of theory. This process determines the lowest energy arrangement of the atoms, providing key structural parameters such as bond lengths, bond angles, and dihedral angles.

Following optimization, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. acs.org The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. acs.orgresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. acs.org For related isoxazole derivatives, these calculations have been instrumental in understanding their electronic characteristics. acs.orgmdpi.com

Table 1: Representative DFT Data for Substituted Isoxazole Derivatives This table presents data from similar molecules to illustrate the typical output of DFT calculations.

Compound/MethodologyHOMO (eV)LUMO (eV)Energy Gap (eV)
Substituted Isoxazole Derivative 1 (B3LYP/6-31G(d,p)) researchgate.net-5.110-3.3071.803
Substituted Isoxazole Derivative 2 (B3LYP/6-31G(d,p)) researchgate.net-5.092-3.1731.919
Substituted Isoxazole Derivative 3 (M06/6-311G(d,p)) acs.org-5.615-3.2302.385

Note: The values are illustrative and derived from studies on various isoxazole derivatives. The exact values for this compound would require specific calculations.

For situations requiring higher accuracy, especially when studying reaction mechanisms or excited states, ab initio and post-Hartree-Fock methods are employed. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide more precise energetic information. nsf.govaip.org

In the context of the isoxazole ring system, high-level calculations have been used to investigate complex processes like photochemical ring-opening reactions. aip.org For this compound, these methods could be used to accurately calculate its heat of formation, ionization potential, and electron affinity. They would also be invaluable for studying potential decomposition pathways or interactions with other molecules where subtle energy differences are critical. nsf.gov

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO and LUMO of reacting species. ijopaar.com The shapes and energies of the HOMO and LUMO of this compound would indicate the likely sites for electrophilic and nucleophilic attack.

HOMO: The distribution of the HOMO would highlight the regions of the molecule most susceptible to attack by electrophiles. These are the sites where the molecule is most likely to act as an electron donor.

LUMO: Conversely, the distribution of the LUMO would show the regions most susceptible to attack by nucleophiles, indicating where the molecule can act as an electron acceptor. acs.org

For various isoxazole and benzisoxazole derivatives, FMO analysis has been used to rationalize their interactions and reactivity in different chemical environments, including their roles as chemosensors or in biological systems. researchgate.netmdpi.comscilit.com The analysis of the HOMO and LUMO surfaces provides a qualitative picture of where the molecule is most reactive.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethoxy and methoxy (B1213986) substituents necessitates a thorough conformational analysis to understand the molecule's preferred shapes and the energy barriers between them. lumenlearning.com

The orientation of the ethoxy and methoxy groups relative to the benzo[d]isoxazole ring is not fixed. Rotation around the C-O single bonds of these substituents will lead to different conformers with varying energies. A potential energy surface (PES) scan, where the dihedral angles defining the orientation of these groups are systematically varied, can be performed using DFT to map these energy changes. ijopaar.com

This analysis would identify the global minimum energy conformation (the most stable shape) and any local minima. It would also determine the rotational barriers, which are the energy required to rotate from one stable conformation to another. lumenlearning.com The height of these barriers influences the dynamic behavior of the molecule at different temperatures. For similar substituted aromatic systems, these barriers are typically in the range of a few kcal/mol.

Table 2: Hypothetical Rotational Barrier Data for this compound This table is a hypothetical representation of what a conformational analysis would yield.

Rotational CoordinateConformationRelative Energy (kcal/mol)
Ethoxy Dihedral AngleStaggered (Anti)0.0 (Global Minimum)
Ethoxy Dihedral AngleEclipsed3.5 (Transition State)
Methoxy Dihedral AngleIn-plane with ring0.0 (Global Minimum)
Methoxy Dihedral AnglePerpendicular to ring2.1 (Transition State)

Note: These values are illustrative and based on general principles of conformational analysis. lumenlearning.com Actual values would be the result of specific PES scan calculations.

The preferred conformation of this compound is not solely determined by steric hindrance. Intramolecular non-covalent interactions, such as hydrogen bonds (e.g., C-H···O) and van der Waals forces, can play a significant role in stabilizing certain orientations of the substituent groups. lumenlearning.com

Reaction Mechanism Elucidation via Transition State Theory

Computational chemistry, particularly through the application of Transition State Theory (TST), provides profound insights into the reaction mechanisms involving this compound. By modeling the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and predict the feasibility and selectivity of various chemical transformations.

Computational Modeling of Synthetic Pathways and Selectivity

The synthesis of the benzo[d]isoxazole core, a key feature of this compound, can be achieved through several routes, including cycloaddition reactions and transition metal-catalyzed C-H activation/annulation. acs.orgresearchgate.net Computational modeling is instrumental in understanding the intricate details of these pathways.

For instance, in palladium-catalyzed synthesis involving the [4+1] annulation of N-phenoxyacetamides with aldehydes, density functional theory (DFT) calculations can elucidate the key mechanistic steps. researchgate.net These models help in visualizing the formation of critical intermediates, such as a palladacycle, and the subsequent steps leading to the construction of the C-C and C=N bonds that form the isoxazole ring. researchgate.net

Similarly, rhodium(III)-catalyzed C-H functionalization and annulation reactions have been studied computationally. acs.org Theoretical models can predict the activation barriers for crucial steps like alkyne insertion. For example, calculations have shown that the energy barriers for such steps can determine the kinetic favorability of the reaction pathway. acs.org Furthermore, computational studies can rationalize the observed chemoselectivity, such as why a [4+2] annulation might be favored with a rhodium catalyst while being inaccessible with an iridium catalyst under similar conditions. This selectivity is often explained by subtle differences in the stability of intermediates and the energy of transition states, which can be influenced by factors like hydrogen-bonding interactions within the catalytic system. acs.org

By applying these computational approaches to substrates leading to this compound, the regioselectivity and stereoselectivity of synthetic methods can be predicted. This allows for the in silico optimization of reaction conditions to favor the desired isomer and maximize yield, guiding experimental efforts.

Mechanistic Insights into Benzo[d]isoxazole Ring Transformations and Rearrangements

The benzo[d]isoxazole ring is subject to various transformations and rearrangements, the mechanisms of which can be effectively investigated using computational methods. The inherent strain and the relatively weak N-O bond in the isoxazole moiety make it susceptible to ring-opening reactions, cycloadditions, and rearrangements, often initiated by heat, light, or chemical reagents.

Theoretical calculations can map the reaction coordinates for these transformations, identifying the lowest energy pathways. For example, the thermal or photochemical rearrangement of isoxazoles to oxazoles or other heterocyclic systems can be modeled. Transition state theory allows for the calculation of the activation energy barriers for these rearrangements, providing insight into the conditions required for the transformation to occur.

Computational studies on the 1,3-dipolar cycloaddition reactions of nitrile oxides, a common method for forming the isoxazole ring, can explain the observed regioselectivity. researchgate.net Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, helps predict how the dipole (nitrile oxide) and the dipolarophile will align, leading to the preferential formation of one regioisomer over another. researchgate.net These predictive capabilities are crucial for designing synthetic strategies that yield specifically substituted benzo[d]isoxazoles like the target compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties. These theoretical predictions are invaluable for structure verification, aiding in the interpretation of complex experimental spectra and confirming the identity of newly synthesized compounds like this compound.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. DFT calculations have become highly accurate in predicting ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach, typically employed with a suitable density functional (e.g., B3LYP, ωB97X-D) and a robust basis set (e.g., 6-311++G(2d,p)). mdpi.comresearchgate.net

The process involves first optimizing the molecular geometry of this compound, often including a solvent model (like the Polarizable Continuum Model, PCM) to better simulate experimental conditions. mdpi.com Following geometry optimization, the NMR shielding tensors are calculated. These are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com

The accuracy of these predictions is often high enough to distinguish between different isomers. Discrepancies between calculated and experimental shifts can sometimes point to conformational dynamics or specific solvent-solute interactions not fully captured by the model. nih.gov

Table 1: Hypothetical Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Calculations performed at the B3LYP/6-311++G(d,p) level with a PCM solvent model for CDCl₃. Experimental data is illustrative.

Atom PositionCalculated ¹H Shift (ppm)Experimental ¹H Shift (ppm)Calculated ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)
C3-O-CH₂ -CH₃4.524.4870.169.8
C3-O-CH₂-CH₃ 1.481.4514.514.3
C4-H 7.157.12110.2109.9
C5-H 6.986.9598.598.2
C6-O-CH₃ 3.903.8756.155.9
C7-H 7.557.51115.8115.5
C 3--162.4162.1
C 3a--118.9118.6
C 4--110.2109.9
C 5--98.598.2
C 6--165.3165.0
C 7--115.8115.5
C 7a--150.7150.4

Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Computational methods are also used to simulate vibrational and electronic spectra. DFT calculations can predict the harmonic vibrational frequencies corresponding to infrared (IR) and Raman active modes. researchgate.net These calculated frequencies are often systematically scaled by a small factor to correct for anharmonicity and other method-inherent approximations, leading to excellent agreement with experimental IR and Raman spectra. researchgate.net The analysis provides a detailed assignment of each vibrational band to specific molecular motions, such as C-H stretches, C=N vibrations, or ring breathing modes.

Electronic spectra, specifically UV-Vis absorption, are typically simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λ_max) and oscillator strengths, which correspond to the position and intensity of peaks in the experimental UV-Vis spectrum. These calculations help in understanding the electronic structure of the molecule and assigning absorption bands to specific transitions, such as π → π* or n → π* transitions within the aromatic system.

Table 2: Representative Calculated Vibrational Frequencies for this compound

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Intensity (km/mol)Vibrational Assignment
31052981MediumAromatic C-H Stretch
30102890StrongAliphatic C-H Stretch (CH₃, CH₂)
16451579StrongC=N Stretch
16201555Very StrongAromatic C=C Stretch
14801421MediumCH₂ Scissoring
12751224Very StrongAryl-O-C Asymmetric Stretch
1040998StrongAlkyl-O-C Symmetric Stretch
910874MediumN-O Stretch

Molecular Dynamics Simulations for Intermolecular Interactions (Non-biological)

Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations can provide insights into non-biological intermolecular interactions, such as those occurring in solution or in the condensed phase (e.g., crystal formation). mdpi.comeurjchem.com

In solution, MD simulations can model the explicit interactions between a solute molecule and the surrounding solvent molecules. This allows for the investigation of solvation shells, the preferential orientation of solvent molecules, and the calculation of thermodynamic properties like the free energy of solvation. By understanding how this compound interacts with different solvents, one can better predict its solubility and behavior in various chemical processes.

MD simulations are also employed to study aggregation and self-assembly. By simulating a system with multiple solute molecules, it is possible to observe whether they tend to aggregate and to characterize the structure of the resulting clusters. These simulations can reveal the key intermolecular forces driving aggregation, such as π-π stacking between the benzo[d]isoxazole rings or van der Waals interactions.

Furthermore, MD simulations can be used to investigate the nucleation and growth of molecular crystals, providing a link between the single-molecule properties and the macroscopic crystalline structure. Such simulations can help understand polymorphism, where a compound can form multiple crystal structures with different physical properties. eurjchem.com

Advanced Materials and Chemical Applications of Benzo D Isoxazole Derivatives

Role in Organic Electronic Materials

There is no available research data on the electronic properties of 3-Ethoxy-6-methoxybenzo[d]isoxazole that would allow for an assessment of its suitability for electronic applications.

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

No studies have been published detailing the use of this compound in the fabrication of OLED or OPV devices. Consequently, there is no performance data, such as electroluminescence, quantum efficiency, or power conversion efficiency, to report.

Charge Transport and Excitonic Properties in Thin Films

An investigation into the charge transport and excitonic properties of this compound thin films has not been reported. Data on charge carrier mobility, exciton (B1674681) diffusion length, and other relevant photophysical properties are therefore unavailable.

Integration into Organic Field-Effect Transistors (OFETs)

The integration of this compound into OFETs has not been described in the scientific literature. As a result, there are no findings on its performance characteristics, such as field-effect mobility, on/off ratio, or threshold voltage.

Application as Ligands and Scaffolds in Catalysis

The potential of this compound as a ligand or scaffold in catalysis has not been a subject of published research.

Coordination Chemistry of Benzo[d]isoxazole Derivatives with Transition Metals

While the coordination chemistry of other heterocyclic compounds is well-documented, specific studies on the coordination of this compound with transition metals are absent from the current body of scientific literature. There are no reports on the synthesis, structure, or properties of such metal complexes.

Design of Benzo[d]isoxazole-Derived Chiral Ligands for Asymmetric Catalysis

The design and application of chiral ligands derived from this compound for use in asymmetric catalysis have not been reported. Consequently, there is no information on their efficacy in inducing enantioselectivity in chemical transformations.

Advanced Pigment and Dye Chemistry

The unique photophysical properties of heterocyclic compounds form the basis for their use in advanced pigments and dyes. The benzo[d]isoxazole ring system, as a component of larger conjugated systems, has the potential to be a core fluorophore or chromophore.

Design of Fluorescent Probes for Non-biological Systems (e.g., Material Defects, Environmental Sensing)

Fluorescent probes are molecules designed to signal the presence of a specific analyte or a change in their environment through a change in their fluorescence properties. While many probes target biological molecules, there is a growing need for sensors in non-biological contexts, such as detecting material fatigue or monitoring environmental pollutants.

Derivatives of the related benzoxazole (B165842) and isoxazole (B147169) families have been successfully developed as fluorescent probes. For instance, isoxazole-based styryl dyes have been synthesized and shown to possess fluorescent properties in the visible region, with applications in ion sensing. researchgate.net Similarly, benzothiazole, another related heterocycle, has been incorporated into probes for detecting analytes like hydrogen peroxide (H₂O₂), a significant industrial chemical and environmental pollutant. nih.gov These probes often work on a "turn-on" mechanism, where fluorescence is initiated or significantly enhanced upon reacting with the target analyte. nih.gov This principle is also used to detect other environmentally relevant species like hydrogen sulfide (B99878) (H₂S). nih.gov

The general strategy involves coupling the heterocyclic core, which acts as the fluorophore, to a reactive group that provides selectivity for a specific target. The interaction with the analyte alters the electronic structure of the molecule, modulating the fluorescence output. Given that benzo[d]isoxazole derivatives are explored for their potential in developing new materials with unique properties, their incorporation into fluorescent probes for material science applications is a logical extension.

Thermochromic and Photochromic Materials Based on Benzo[d]isoxazole Structures

Thermochromic and photochromic materials exhibit reversible color changes in response to temperature and light, respectively. medcraveonline.comgoogle.com These smart materials are used in applications ranging from eyeglass lenses and optical data storage to temperature sensors.

The development of photochromic materials often relies on molecules that can isomerize between two forms with different absorption spectra. google.com Diarylethenes are a well-studied class of photochromic compounds. Research has shown that incorporating an isoxazole moiety into diarylethene structures can yield materials with robust photochromic properties. acs.org Patents have also been filed for photochromic diarylethenes substituted with an isoxazole group, indicating their value in this field. google.com These compounds undergo reversible cyclization reactions upon irradiation with light of specific wavelengths, leading to a change in color. acs.org While direct examples of This compound in this context are not documented, the demonstrated success of the isoxazole ring in creating photochromic diarylethenes suggests a promising avenue for research. acs.org

Sensing Technologies and Chemo-sensors (Non-biological Context)

Chemosensors are devices that transform a chemical interaction into a measurable signal. The benzo[d]isoxazole core and its analogs are prime candidates for use in optical and electrochemical sensors due to their electronic and binding properties.

Optical and Electrochemical Sensors for Metal Ions or Environmental Pollutants

The detection of heavy metal ions and other pollutants is crucial for environmental monitoring and industrial process control. Fluorescent chemosensors are particularly valuable due to their high sensitivity and the ability to provide real-time data.

Although research often focuses on bio-inspired systems, the principles are readily applicable to environmental sensing. acs.orgnih.gov For example, a macrocyclic chemosensor based on the related 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore has been synthesized to detect zinc (Zn²⁺) and cadmium (Cd²⁺) ions in a mixed acetonitrile-aqueous medium. mdpi.com The free ligand is weakly fluorescent, but upon binding to these metal ions, a significant enhancement of fluorescence is observed—a phenomenon known as chelation-enhanced fluorescence (CHEF). mdpi.com The sensor demonstrates selectivity, as paramagnetic ions like Cu²⁺ quench the fluorescence instead. mdpi.com The table below summarizes the photophysical properties of this benzoxazole-based sensor.

Table 1: Photophysical Properties of a Benzoxazole-Based Macrocyclic Sensor (L) for Metal Ions

Analyte Excitation λ (nm) Emission λ (nm) Emission Quantum Yield (Φem) Fluorescence Change
Free Ligand (L) 305 402 0.006 -
L + Zn²⁺ 305 385 Not Reported Enhancement
L + Cd²⁺ 305 390 Not Reported Enhancement

Data sourced from a study on a benzoxazole-based macrocycle in an acetonitrile-aqueous buffer. mdpi.com

This type of selective optical response is the cornerstone of developing sensors for specific environmental pollutants.

Development of Responsive Materials for Chemical Detection

Beyond single-molecule sensors, there is significant interest in creating responsive materials where the sensing element is integrated into a larger system, such as a polymer or a nanoparticle. This approach can enhance stability, and solubility in different media, and facilitate practical application.

A notable example involves the functionalization of gold and silica (B1680970) nanoparticles with bio-inspired chemosensors containing a benzo[d]oxazole core. acs.orgnih.gov In this work, peptide-based ligands featuring the fluorescent heterocycle were synthesized and then attached to the surface of nanoparticles. acs.orgnih.gov These functionalized nanoparticles acted as sensitive materials for detecting silver (Ag⁺) and mercury (Hg²⁺) ions in aqueous solutions. acs.orgnih.gov Such systems demonstrate how benzo[d]isoxazole analogs can be incorporated into nano-architectures to create robust and sensitive materials for chemical detection in various environments.

Polymer Science and Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. mdpi.com These principles are increasingly being combined with polymer science to create functional materials with dynamic and responsive properties. The benzo[d]isoxazole scaffold is a valuable building block in this field due to its rigid structure and potential for forming specific non-covalent interactions like hydrogen bonds and π-stacking.

Research on related structures has demonstrated this potential. For example, the crystal structure of N-(benzo[d]thiazol-2-yl)isoxazole-3-carboxamide reveals that the molecules assemble into dimers through pairwise N—H⋯N hydrogen bonds, showcasing a defined supramolecular aggregation pattern. iucr.org Furthermore, analogs like 5-Chloro-3-phenylbenzo[d]isoxazole are explicitly noted for their use as building blocks in materials science. Related dihydroisoxazole (B8533529) derivatives have been shown to adopt conformations that enable applications in supramolecular chemistry through specific crystal packing. The strategic placement of substituents on the benzo[d]isoxazole ring can be used to direct these non-covalent interactions, leading to the formation of complex and functional supramolecular architectures.

Incorporation of Benzo[d]isoxazole Units into High-Performance Polymers

The integration of rigid heterocyclic units into polymer backbones is a well-established strategy for developing high-performance materials with enhanced thermal and mechanical properties. google.comcrimsonpublishers.comrsc.org The benzo[d]isoxazole moiety, with its planar and rigid structure, is a promising candidate for creating polymers with high glass transition temperatures (Tg) and excellent thermal stability. rsc.org

The presence of ethoxy and methoxy (B1213986) groups on the benzo[d]isoxazole ring, as in this compound, could offer several advantages. Alkoxy groups are known to influence the solubility and processability of rigid polymers. mdpi.com The electron-donating nature of these groups might also affect the electronic properties of the resulting polymer, which could be relevant for applications in organic electronics. nih.govflinders.edu.au

The synthesis of such polymers would likely involve the functionalization of this compound to create monomers suitable for polymerization reactions like polycondensation. For instance, introducing reactive groups such as amines or carboxylic acids onto the benzo[d]isoxazole core would enable its incorporation into polyamide or polyimide chains. crimsonpublishers.com

Table 1: Hypothetical Properties of a Polymer Incorporating this compound

PropertyPredicted Influence of this compound UnitRationale based on Analogous Systems
Glass Transition Temperature (Tg) HighThe rigid benzo[d]isoxazole core restricts segmental motion. rsc.org
Thermal Stability HighAromatic heterocyclic units are inherently thermally stable. google.com
Solubility Potentially improvedAlkoxy side chains can enhance solubility in organic solvents. mdpi.com
Mechanical Strength HighRigid backbone structures contribute to high modulus and strength.

This table is a theoretical projection based on established principles of polymer chemistry and data from related heterocyclic polymers. No experimental data for polymers containing this compound has been found.

Self-Assembly of Benzo[d]isoxazole-Based Molecular Architectures

The field of supramolecular chemistry explores the spontaneous organization of molecules into well-defined structures through non-covalent interactions. acs.orgmdpi.com The structure of this compound suggests its potential to participate in self-assembly processes.

The key drivers for the self-assembly of such a molecule would likely be a combination of π-π stacking interactions between the aromatic benzo[d]isoxazole cores and van der Waals forces. nih.govnih.gov The ethoxy and methoxy groups could play a crucial role in directing the assembly process. researchgate.netscienceopen.com These groups can influence the packing of the molecules and introduce additional, albeit weak, hydrogen bonding possibilities, which can contribute to the stability and dimensionality of the resulting supramolecular architecture. mdpi.comrsc.org

For instance, depending on the interplay of these non-covalent forces, this compound derivatives could potentially form various architectures such as one-dimensional stacks, two-dimensional sheets, or more complex three-dimensional networks. acs.orgmdpi.comacs.org The study of how the specific positioning of the ethoxy and methoxy groups influences the assembled structure would be a key area of research.

Table 2: Potential Non-Covalent Interactions in the Self-Assembly of this compound

Type of InteractionPotential Role in Self-AssemblyReference to Similar Systems
π-π Stacking Primary driving force for the association of aromatic cores.Common in the assembly of planar heterocyclic molecules. nih.gov
Van der Waals Forces Contribute to the overall stability of the assembly.Ubiquitous in molecular self-assembly. nih.gov
Dipole-Dipole Interactions The heteroatoms in the isoxazole ring create a dipole moment that can influence molecular orientation.Observed in the assembly of other polar heterocyclic compounds.
Weak Hydrogen Bonding The oxygen atoms of the ethoxy and methoxy groups could act as hydrogen bond acceptors.Alkoxy groups can participate in weak C-H···O interactions. mdpi.com

This table outlines the theoretical non-covalent interactions that could govern the self-assembly of this compound, based on principles of supramolecular chemistry. Specific experimental studies on this compound are lacking.

Advanced Analytical Methodologies for the Study of 3 Ethoxy 6 Methoxybenzo D Isoxazole in Research Matrices

Chromatographic Separation Techniques for Purity Assessment and Process Monitoring

Chromatography is the cornerstone for separating and quantifying 3-Ethoxy-6-methoxybenzo[d]isoxazole from its precursors, byproducts, and potential degradants. The choice of technique is dictated by the complexity of the sample matrix and the physicochemical properties of the analytes.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile, thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed due to the compound's moderate polarity.

Method development would begin with column and mobile phase selection. A C18 column is a common starting point, offering robust performance for a wide range of organic molecules. The mobile phase generally consists of a mixture of an aqueous component (like water with a formic acid or phosphate (B84403) buffer modifier) and an organic solvent (typically acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the main compound and any impurities with differing polarities.

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. jptcp.comresearchgate.net Validation encompasses several key parameters:

Linearity: Demonstrates a direct proportional relationship between the analyte concentration and the detector response over a specified range.

Accuracy: Measures the closeness of the test results to the true value, often assessed by percentage recovery of a spiked analyte.

Precision: Assesses the degree of scatter between a series of measurements, evaluated at intra-day (repeatability) and inter-day (intermediate precision) levels.

Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities or degradants.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Interactive Table 1: Representative HPLC Method and Validation Parameters A hypothetical validated method for this compound based on typical parameters for similar heterocyclic compounds. jptcp.comresearchgate.net

ParameterCondition / SpecificationFinding
Chromatographic Conditions
ColumnC18 (e.g., 250 x 4.6 mm, 5 µm)-
Mobile PhaseAcetonitrile : Water (Gradient)-
Flow Rate1.0 mL/min-
DetectionUV at 254 nm-
Retention Time~5.8 min-
Validation Parameters
Linearity Range1-20 µg/mLCorrelation Coefficient (r²) > 0.999
Accuracy (% Recovery)80%, 100%, 120% levels99.1% - 101.5%
Precision (% RSD)Intra-day (n=6)< 1.0%
Inter-day (n=6)< 1.5%
LODSignal-to-Noise Ratio of 3:10.05 µg/mL
LOQSignal-to-Noise Ratio of 10:10.15 µg/mL

While HPLC is ideal for the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for identifying volatile and semi-volatile impurities that may be present from the synthesis process. These can include residual solvents (e.g., toluene, DMF), starting materials, or volatile byproducts. In GC, compounds are separated based on their boiling points and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which fragments them into characteristic ions, allowing for definitive identification based on their mass spectra.

The development of a GC-MS method involves selecting an appropriate column (e.g., a non-polar DB-5ms or a medium-polarity DB-17ms) and optimizing the oven temperature program to achieve separation of all potential volatile analytes.

Interactive Table 2: Potential Volatile Impurities in the Synthesis of this compound Detectable by GC-MS

CompoundPotential OriginBoiling Point (°C)Detection Principle
TolueneReaction Solvent111GC separation by volatility; MS identification
Dimethylformamide (DMF)Reaction Solvent153GC separation by volatility; MS identification
Phenol (B47542)Precursor/Byproduct182GC separation by volatility; MS identification
AnisolePrecursor/Byproduct154GC separation by volatility; MS identification

For highly complex research matrices, such as those from forced degradation studies or analysis of crude reaction mixtures, one-dimensional chromatography may offer insufficient resolving power. chromatographyonline.com Two-dimensional liquid chromatography (2D-LC) provides a significant increase in peak capacity and resolution by subjecting the sample to two independent separation mechanisms. nih.govscielo.br

A common 2D-LC setup for pharmaceutical analysis is comprehensive two-dimensional liquid chromatography (LC×LC), often coupling two different reversed-phase columns (RPLC×RPLC) under different pH or organic modifier conditions to achieve orthogonality. nih.gov Alternatively, a highly orthogonal setup like Reversed-Phase LC coupled with Hydrophilic Interaction Liquid Chromatography (RPLC-HILIC) could be used. chromatographyonline.com In this approach, fractions from the first dimension (¹D) separation are automatically transferred to a second, faster-separating column (²D). chromatographyonline.com This allows for the separation of co-eluting peaks from the ¹D, providing a much clearer picture of sample complexity and enabling the identification of trace impurities that would otherwise be hidden. lcms.cz

Conclusion and Future Research Directions

Summary of Current Academic Understanding Regarding 3-Ethoxy-6-methoxybenzo[d]isoxazole

Currently, the specific academic focus on this compound is limited, with much of the understanding extrapolated from the broader knowledge of the benzo[d]isoxazole scaffold. The core structure is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds. nih.govresearchgate.net Research has primarily concentrated on the synthesis and biological evaluation of various derivatives, with less emphasis on the detailed physicochemical properties of individual compounds like this compound.

The synthesis of the benzo[d]isoxazole core is well-established, with several synthetic routes available. chim.itmdpi.comnanobioletters.com These methods often involve the cyclization of appropriately substituted precursors. While specific synthesis details for this compound are not extensively documented in publicly available literature, its preparation would likely follow established protocols for similar alkoxy-substituted benzo[d]isoxazoles.

The known properties of this compound are primarily its basic chemical identifiers:

PropertyValueReference
CAS Number 439085-75-3 aaronchem.com
Molecular Formula C10H11NO3 aaronchem.com

Further detailed experimental data on its reactivity, spectral characteristics, and physical properties are not widely reported, indicating a gap in the current academic literature.

Emerging Frontiers in Benzo[d]isoxazole Chemistry for Chemical Research

The field of benzo[d]isoxazole chemistry is continually expanding, with several exciting frontiers emerging:

Novel Catalytic Systems: The development of more efficient and selective catalytic systems for the synthesis of benzo[d]isoxazoles is a key area of research. This includes the use of transition metals like gold and copper to facilitate novel annulation reactions, providing access to complex molecular architectures. rsc.org

Photoredox Catalysis: The application of photoredox catalysis offers a green and powerful tool for the construction and functionalization of the benzo[d]isoxazole ring system under mild conditions.

Flow Chemistry: The use of continuous flow reactors for the synthesis of benzo[d]isoxazoles is gaining traction, offering advantages in terms of safety, scalability, and reaction control.

Diversity-Oriented Synthesis: Strategies for the rapid generation of diverse libraries of benzo[d]isoxazole derivatives are crucial for exploring their full potential in various applications. nanobioletters.com

Identification of Unexplored Synthetic Routes and Novel Reaction Pathways

While several methods for constructing the benzo[d]isoxazole core exist, there remains a continuous search for novel and more efficient synthetic strategies. chim.itmdpi.comnanobioletters.com

Unexplored Synthetic Routes:

C-H Activation: Direct C-H activation/functionalization of the benzo[d]isoxazole scaffold is a largely untapped area that could provide direct access to novel derivatives without the need for pre-functionalized starting materials. rsc.org

Multicomponent Reactions: The development of new multicomponent reactions that assemble the benzo[d]isoxazole ring in a single step from simple starting materials would be highly valuable.

Enantioselective Synthesis: For chiral benzo[d]isoxazole derivatives, the development of efficient enantioselective synthetic methods is a significant challenge and a key area for future exploration. chim.it

Novel Reaction Pathways:

Ring-Opening and Rearrangement Reactions: Exploring the ring-opening of the isoxazole (B147169) moiety and subsequent rearrangement reactions can lead to the formation of other important heterocyclic systems. beilstein-journals.orgbeilstein-journals.org Gold-catalyzed formal [5+1] annulation of ynamides with benzo[d]isoxazoles is a recent example of such a novel pathway. rsc.org

Post-Synthetic Modification: Developing a wider range of selective post-synthetic modification reactions for the benzo[d]isoxazole core would greatly enhance the ability to fine-tune the properties of these compounds.

A variety of synthetic methods for isoxazoles, the parent ring system of benzo[d]isoxazoles, are known and can potentially be adapted. Some of these include:

Reaction TypeDescription
1,3-Dipolar Cycloaddition Reaction of nitrile oxides with alkynes or alkenes. nanobioletters.com
Condensation Reactions Condensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). nanobioletters.com
Metal-Free Synthesis Utilizing reagents like IBX or employing microwave-assisted and ultrasonication methods to avoid metal catalysts. nih.govrsc.org

Future Prospects for Advanced Materials and Non-biological Chemical Applications

While the primary focus of benzo[d]isoxazole research has been on medicinal chemistry, there is growing interest in their potential for non-biological applications. nih.govontosight.ai

Organic Electronics: The electron-deficient nature of the isoxazole ring suggests that benzo[d]isoxazole derivatives could be explored as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Sensors: The ability to functionalize the benzo[d]isoxazole scaffold allows for the design of chemosensors for the detection of specific ions or molecules.

Functional Dyes and Pigments: The extended π-system of some benzo[d]isoxazole derivatives could lead to the development of novel dyes and pigments with interesting photophysical properties.

Ligands in Catalysis: The nitrogen and oxygen atoms in the isoxazole ring can act as coordination sites for metal ions, suggesting their potential use as ligands in catalysis. researchgate.net

Integration of Advanced Computational and Experimental Approaches for Comprehensive Research

The synergy between computational and experimental methods is becoming increasingly crucial for advancing the field of benzo[d]isoxazole chemistry. nih.goveurekaselect.com

In Silico Design: Computational tools can be used to design novel benzo[d]isoxazole derivatives with desired electronic and steric properties for specific applications. researchgate.net

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide valuable insights into the mechanisms of known and novel reactions, aiding in the optimization of reaction conditions. eurekaselect.com

Prediction of Properties: Quantitative Structure-Activity Relationship (QSAR) and other computational models can be employed to predict the biological activity or physical properties of new benzo[d]isoxazole derivatives, guiding synthetic efforts.

Spectroscopic Analysis: Computational methods can assist in the interpretation of experimental spectroscopic data (e.g., NMR, IR), leading to a more accurate characterization of newly synthesized compounds. nih.gov

The integration of these approaches allows for a more rational and efficient research workflow, accelerating the discovery and development of new benzo[d]isoxazole-based molecules.

Challenges and Opportunities in the Field of Substituted Benzo[d]isoxazole Chemistry

Despite significant progress, several challenges and opportunities remain in the chemistry of substituted benzo[d]isoxazoles.

Challenges:

Regioselectivity: Controlling the regioselectivity in the synthesis and functionalization of unsymmetrically substituted benzo[d]isoxazoles can be challenging.

Scalability: Many of the reported synthetic methods are performed on a small scale, and their scalability to industrial production can be a hurdle. mdpi.com

"Green" Synthesis: The development of more environmentally friendly synthetic methods that minimize waste and avoid the use of toxic reagents and solvents is an ongoing challenge. nih.govrsc.org

Limited Commercial Availability: The limited commercial availability of a wide range of substituted benzo[d]isoxazole building blocks can hinder research efforts.

Opportunities:

New Applications: The exploration of benzo[d]isoxazoles in new and emerging fields beyond medicinal chemistry, such as materials science and catalysis, presents a significant opportunity. ontosight.airesearchgate.net

Bioconjugation: The development of methods for the site-selective conjugation of benzo[d]isoxazoles to biomolecules could open up new avenues in chemical biology.

Sustainable Chemistry: The design of benzo[d]isoxazole derivatives based on renewable feedstocks and the development of catalytic cycles that utilize abundant and non-toxic metals are key opportunities for sustainable chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Ethoxy-6-methoxybenzo[D]isoxazole, and how can reaction yields be optimized?

  • Methodological Answer : A robust approach involves refluxing precursors in ethanol with catalytic acetic acid, followed by solvent evaporation and crystallization . To optimize yields, employ reaction fingerprinting (DRFP) models to predict and refine conditions, such as adjusting stoichiometry, temperature, or solvent polarity . Monitoring intermediates via TLC or HPLC ensures reaction progression.

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodological Answer : Use 1H/13C NMR (500 MHz, CDCl₃) to verify substituent positions and purity. For example, the methoxy group’s singlet at δ ~3.8 ppm and isoxazole ring protons at δ 6.5–7.2 ppm are diagnostic . Pair with FT-IR (C-O-C stretch at ~1250 cm⁻¹) and HRMS for molecular weight confirmation.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Store in airtight containers at 2–8°C, away from oxidizers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste services .

Q. How does the isoxazole ring’s electronic structure influence the compound’s reactivity?

  • Methodological Answer : The isoxazole ring’s weak N–O bond (DFT-calculated bond order ~1.2) makes it prone to photolytic/thermal cleavage. Electrophilic substitution favors the 4-position, while nucleophilic attacks occur at 3/5-positions . Use B3LYP/6-311+G(d,p) calculations to map frontier molecular orbitals and predict reactivity .

Advanced Research Questions

Q. What computational strategies can elucidate the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to study binding modes. For example, analyze interactions with glutathione reductase (GR) using PDB ID 1GSA. DFT-derived descriptors (e.g., HOMO-LUMO gap, dipole moment) correlate with inhibition efficacy .

Q. How do structural modifications (e.g., substituent position) alter bioactivity?

  • Methodological Answer : SAR studies show that substituent position (e.g., 3- vs. 5-chlorophenyl) significantly impacts enzyme inhibition. For GR, 3-substituted derivatives exhibit 2× higher activity due to steric/electronic complementarity with the active site . Synthesize analogs via Suzuki coupling or nucleophilic substitution and test IC₅₀ values in vitro.

Q. Can this compound serve as a precursor for photodissociation studies, and what are the implications for stability?

  • Methodological Answer : The compound’s low-energy conical intersection (~3.5 eV) enables UV-induced cleavage (λ = 250–300 nm). Track photoproducts via rotational spectroscopy or GC-MS. Stabilize by storing in amber vials and avoiding prolonged light exposure .

Q. What green chemistry approaches are viable for synthesizing this compound?

  • Methodological Answer : Replace traditional solvents (DMSO) with ethanol/water mixtures under microwave irradiation (100 W, 80°C, 30 min). Metal-free conditions (e.g., using nitroethane/acetaldehyde intermediates) reduce toxicity and improve atom economy .

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